4-Chloro-2,5-difluoro-N-hydroxybenzimidoyl Chloride
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Overview
Description
4-Chloro-2,5-difluoro-N-hydroxybenzimidoyl Chloride is an organic compound with the molecular formula C7H3Cl2F2NO and a molecular weight of 226.01 g/mol . This compound is characterized by the presence of chloro, difluoro, and hydroxybenzimidoyl groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,5-difluoro-N-hydroxybenzimidoyl Chloride typically involves the chlorination and fluorination of benzimidoyl chloride derivatives. One common method includes the reaction of 2,5-difluorobenzonitrile with chlorinating agents under controlled conditions . The reaction is carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and fluorination processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,5-difluoro-N-hydroxybenzimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It readily participates in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzimidoyl derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries .
Scientific Research Applications
4-Chloro-2,5-difluoro-N-hydroxybenzimidoyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of biochemical assays and as a probe in molecular biology studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2,5-difluoro-N-hydroxybenzimidoyl Chloride involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its reactivity, allowing it to form stable complexes with enzymes and receptors. This interaction can modulate biochemical pathways, leading to desired biological effects .
Comparison with Similar Compounds
- 4-Chloro-2,5-difluorobenzonitrile
- 2,4-Dichloro-3,5-difluorobenzoic acid
- 4-Chloro-2,5-difluoro-N-methylbenzamide
Uniqueness: 4-Chloro-2,5-difluoro-N-hydroxybenzimidoyl Chloride stands out due to its unique combination of chloro, difluoro, and hydroxybenzimidoyl groups. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C7H3Cl2F2NO |
---|---|
Molecular Weight |
226.00 g/mol |
IUPAC Name |
4-chloro-2,5-difluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H3Cl2F2NO/c8-4-2-5(10)3(1-6(4)11)7(9)12-13/h1-2,13H |
InChI Key |
DQAKVCQWSRTEKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)F)C(=NO)Cl |
Origin of Product |
United States |
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